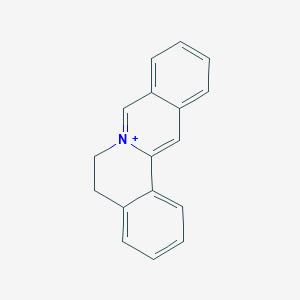

5,6-Dihydrodibenzo(a,g)quinolizinium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6-Dihydrodibenzo(a,g)quinolizinium, also known as this compound, is a useful research compound. Its molecular formula is C17H14N+ and its molecular weight is 232.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Benzylisoquinolines - Berberine Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Cholesterol Biosynthesis Inhibition

One of the primary applications of 5,6-dihydrodibenzo(a,g)quinolizinium derivatives is their role as inhibitors of sterol 14-reductase, an enzyme critical in the cholesterol biosynthetic pathway. This inhibition can potentially treat conditions like hypercholesterolemia and hyperlipidemia. A study highlighted that these derivatives effectively suppress sterol 14-reductase activity, indicating their utility in developing cholesterol-lowering medications .

Antimicrobial Activity

Recent research has shown that quaternary protoberberine alkaloids (QPA), derived from the this compound structure, exhibit significant antibacterial and antimalarial properties. These compounds interact with nucleic acids as intercalators or minor groove binders, which may contribute to their antimicrobial effects . Investigations into their cytotoxicity and potential genotoxicity are ongoing, emphasizing their relevance in medicinal chemistry .

Structure-Activity Relationships

The structure-activity relationship (SAR) of this compound derivatives has been extensively studied to optimize their biological activity. For instance, modifications at specific positions on the molecule can enhance its efficacy as a P2X7 receptor antagonist, which is implicated in inflammatory responses. Compounds with particular alkyl groups at designated positions demonstrated potent inhibitory effects on receptor activity and interleukin release in cell assays .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound derivatives typically involves multi-step reactions that yield various substituted forms. For example, a recent synthesis utilized Friedel-Crafts acylation to produce key intermediates with high yields . The iminium bond present in these compounds is sensitive to nucleophilic attack, which can lead to diverse reactivity patterns beneficial for drug development .

Table: Summary of Synthetic Methods for this compound Derivatives

Case Studies and Clinical Insights

Several studies have documented the clinical potential of this compound derivatives:

- Hyperlipidemia Treatment : A patent describes the use of these compounds in pharmaceutical compositions aimed at treating hyperlipidemia by specifically targeting sterol 14-reductase activity .

- Antimicrobial Research : Investigations into QPA have revealed promising results against various pathogens, suggesting potential applications in treating infections caused by resistant strains .

Propiedades

Número CAS |

19716-69-9 |

|---|---|

Fórmula molecular |

C17H14N+ |

Peso molecular |

232.3 g/mol |

Nombre IUPAC |

5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium |

InChI |

InChI=1S/C17H14N/c1-2-7-15-12-18-10-9-13-5-3-4-8-16(13)17(18)11-14(15)6-1/h1-8,11-12H,9-10H2/q+1 |

Clave InChI |

UICBHOXXGLYZJH-UHFFFAOYSA-N |

SMILES |

C1C[N+]2=CC3=CC=CC=C3C=C2C4=CC=CC=C41 |

SMILES canónico |

C1C[N+]2=CC3=CC=CC=C3C=C2C4=CC=CC=C41 |

Sinónimos |

2,3,11-trimethoxy-5,6,13,13a-tetrahydro-8H-dibenzo(a,g)quinolizine protoberberine protoberberine hydroxide protoberberine iodide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.